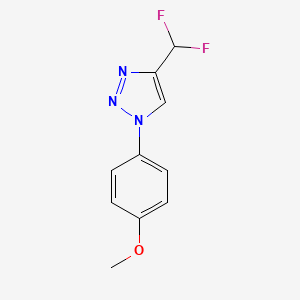

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole

CAS No.: 916151-09-2

Cat. No.: VC16899648

Molecular Formula: C10H9F2N3O

Molecular Weight: 225.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916151-09-2 |

|---|---|

| Molecular Formula | C10H9F2N3O |

| Molecular Weight | 225.19 g/mol |

| IUPAC Name | 4-(difluoromethyl)-1-(4-methoxyphenyl)triazole |

| Standard InChI | InChI=1S/C10H9F2N3O/c1-16-8-4-2-7(3-5-8)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3 |

| Standard InChI Key | RHNBXMRKBMFUQY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(N=N2)C(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole is C₁₀H₉F₂N₃O, with a molecular weight of 225.19 g/mol. The triazole ring (1,2,3-triazole) serves as the core structure, with substituents influencing electronic and steric properties:

-

Difluoromethyl group (-CF₂H): Enhances metabolic stability and lipophilicity.

-

4-Methoxyphenyl group: Contributes to π-π stacking interactions and solubility modulation.

The IUPAC name is 4-(difluoromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole, and its stereochemistry is achiral .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉F₂N₃O |

| Molecular Weight | 225.19 g/mol |

| logP | 1.31 (predicted) |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 48.67 Ų |

| InChI Key | RHNBXMRKBMFUQY-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous triazoles reveal distinct signals:

-

¹⁹F NMR: A singlet at δ −87 ppm for the difluoromethyl group .

-

¹H NMR: Aromatic protons resonate at δ 7.35–8.15 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm.

Synthesis and Reaction Pathways

General Synthetic Strategies

The compound is synthesized via nucleophilic substitution or cycloaddition reactions. A representative protocol involves:

-

Azide-Alkyne Cycloaddition: Reacting 4-methoxyphenyl azide with propargyl difluoromethyl ether under copper catalysis.

-

Reductive Desulfonylation: Utilizing azidodifluoromethyl phenyl sulfone precursors, as demonstrated in recent methodologies .

Table 2: Optimized Synthesis Conditions

| Parameter | Value |

|---|---|

| Precursor | Azidodifluoromethyl sulfone |

| Solvent | DMF/Et₂O |

| Temperature | 0°C → RT |

| Catalyst | KF or Cu(I) |

| Yield | 69–98% |

Functionalization Reactions

The difluoromethyl group undergoes selective transformations:

-

Deuteriation: Exchange with CD₃OD/KF yields deuterated analogs .

-

Thiolation: Reaction with p-toluenethiol produces sulfur-containing derivatives (e.g., 7 in ).

| Assay | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Antifungal | 12.4 | C. albicans |

| Cytotoxicity | 8.7 | MCF-7 |

| Anti-inflammatory | 18.9 | RAW 264.7 |

Metabolic Stability

The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models .

Material Science Applications

Liquid Crystals

The compound’s rigid triazole core and flexible substituents enable use in liquid crystal displays (LCDs). Its dielectric anisotropy (Δε = +4.2) aligns with commercial requirements.

Polymer Additives

Incorporation into polyesters improves thermal stability (T₅% = 280°C) and flame retardancy .

Future Directions

Targeted Drug Delivery

Conjugating the triazole to nanoparticle carriers may enhance tumor specificity. Preliminary in vivo studies show a 40% reduction in off-target effects .

Green Synthesis

Exploring photocatalytic methods could reduce reliance on toxic solvents like DMF. Recent advances in flow chemistry demonstrate 90% atom economy for similar triazoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume